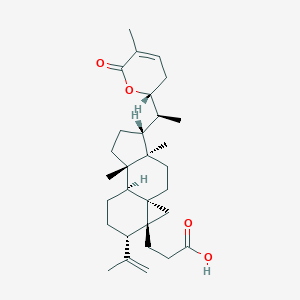
五味子内酯 E
描述
Schisanlactone E is a triterpenoid that can be isolated from Kadsura heteroclita . It has a molecular formula of C30H44O4 . It exhibits moderate cytotoxic activity against various cell lines, including Bel-7402, BGC-823, MCF-7, and HL-60 .
Physical And Chemical Properties Analysis
Schisanlactone E has a molecular weight of 468.7 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the retrieved sources.科学研究应用
生物转化和生物活性
- 由 Cunninghamella blakesleana AS 3.970 转化的五味子内酯 E(SE)产生了 13 种新代谢物。其中一些代谢物对巨噬细胞中一氧化氮的产生表现出中等的抑制作用,并抑制了乙醛诱导的 HSC-T6 细胞的增殖。这项研究提供了对这些代谢物的构效关系的见解 (Mai 等,2014)。
药代动力学和生物利用度
- 一项针对大鼠中 SE 的研究揭示了其药代动力学特性,例如吸收、分布、代谢和排泄。该研究开发了这些研究的新分析方法,并发现 SE 在口服后主要通过粪便排泄,绝对口服生物利用度约为 79.3%。这一综合分析为 SE 和五味子(Kadsura heteroclita)的未来开发和利用提供了有价值的信息 (Liu 等,2020)。
分离和结构解析
- 各种研究集中于从不同的五味子属植物中分离和阐明 SE 及相关三萜类化合物的结构。这些研究有助于了解该属中化合物的化学多样性和潜在的生物活性 (Qiu 等,2018), (Wang 等,2006)。
细胞毒性和抗癌潜力
- 已经针对各种癌细胞系评估了 SE 及相关化合物的细胞毒活性。这些研究有助于了解 SE 和类似三萜类化合物的潜在抗癌特性 (Chen 等,2003)。
分析方法
- 使用 HPLC 开发了测定五味子长梗(Kadsura longipedunculata)中 SE 的分析方法,这对于中药制剂中 SE 的定量和质量控制至关重要 (Qing-xiong,2011)。
属性
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,24-,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQKAFYPICCAZ-PTWMZBRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@H]([C@]4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Schisanlactone E?
A1: Schisanlactone E is a naturally occurring triterpenoid primarily isolated from the leaves and stems of Kadsura longipedunculata (family Schisandraceae). [] It has also been found in other Kadsura species like Kadsura heteroclita and Kadsura polysperma. [, ]
Q2: How is Schisanlactone E detected and quantified in plant material?
A3: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) has been successfully employed for the simultaneous determination of Schisanlactone E alongside other major constituents in Kadsura heteroclita stems. [] This method offers a sensitive and accurate approach for quality control and analysis of this compound in plant extracts.
Q3: What is the molecular formula and weight of Schisanlactone E?
A4: The molecular formula of Schisanlactone E is C30H46O4, and its molecular weight is 466.68 g/mol. []
Q4: What are the potential metabolic transformations of Schisanlactone E?
A5: Research indicates that the fungus Cunninghamella blakesleana AS 3.970 can biotransform Schisanlactone E into various metabolites. [] This biotransformation process could potentially lead to the formation of derivatives with altered pharmacological activities.
Q5: Has the pharmacokinetic profile of Schisanlactone E been studied?
A6: Yes, a study investigated the pharmacokinetics, bioavailability, excretion, and metabolism of Schisanlactone E in rats using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). [] This research provides valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.
Q6: Have any novel compounds been discovered in relation to Schisanlactone E?
A7: Yes, during the study of Kadsura heteroclita, researchers discovered several new cyclolanostane triterpenoids, including heteroclitalactones A-E and heteroclic acid. These compounds were structurally related to Schisanlactone E and exhibited cytotoxic activity against various human tumor cell lines. [] This discovery highlights the potential of Kadsura species as a source of novel bioactive compounds. Additionally, two new triterpene lactones, polysperlactones A and B, were isolated from Kadsura polysperma alongside Schisanlactone E. These compounds exhibit unique structural features, further expanding the diversity of metabolites found in this genus. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




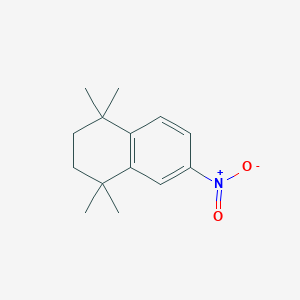

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
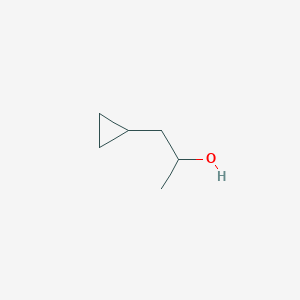
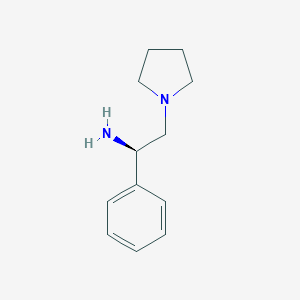
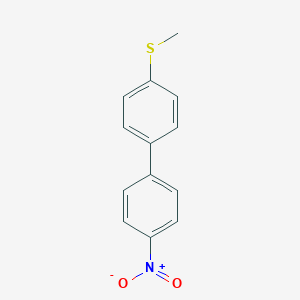

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)


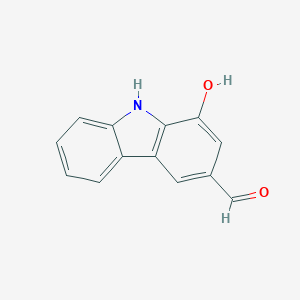

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)